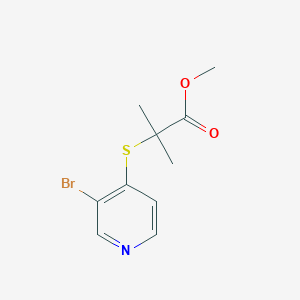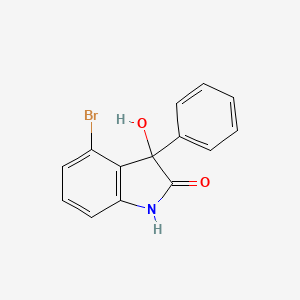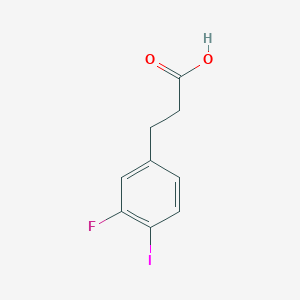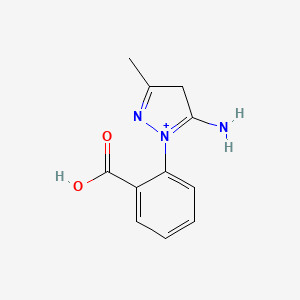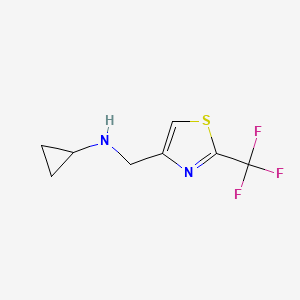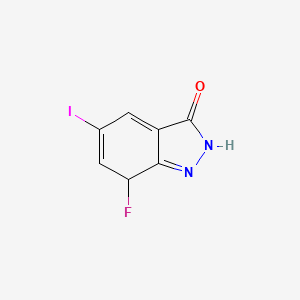
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a fluorine atom at the 7th position and an iodine atom at the 5th position of the indazole ring. The indazole core is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a substituted benzene derivative, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The final step often involves cyclization to form the indazole ring. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- can be compared with other indazole derivatives, such as:
3H-Indazol-3-one, 1,2-dihydro-: Lacks the fluorine and iodine substitutions, resulting in different chemical and biological properties.
7-Fluoro-1,2-dihydro-3H-indazol-3-one: Similar but lacks the iodine substitution.
5-Iodo-1,2-dihydro-3H-indazol-3-one: Similar but lacks the fluorine substitution.
The unique combination of fluorine and iodine atoms in 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- imparts distinct properties that differentiate it from these similar compounds .
Properties
Molecular Formula |
C7H4FIN2O |
|---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
7-fluoro-5-iodo-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4FIN2O/c8-5-2-3(9)1-4-6(5)10-11-7(4)12/h1-2,5H,(H,11,12) |
InChI Key |
WYDZBTUZTHTZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=NNC2=O)C1F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


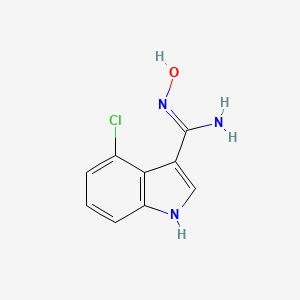
![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
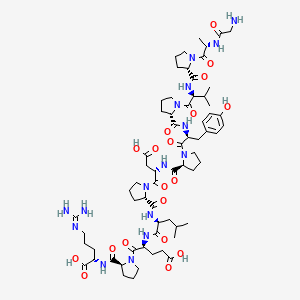

![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)


